molecular formula C22H26N6O B3001737 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1206985-31-0

2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B3001737
CAS No.: 1206985-31-0
M. Wt: 390.491
InChI Key: GBETWFCQIBAPJY-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a novel chemical hybrid designed for advanced pharmaceutical research, integrating three privileged pharmacophores—indole, piperazine, and pyrrolidine-pyrimidine—into a single scaffold with potential multi-target activity . The indole nucleus is extensively documented for its broad biological activities, including significant antiviral potential against pathogens such as influenza, Coxsackie virus, and Hepatitis C virus, as well as anticancer properties . The piperazine ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved therapeutics for its potent antiviral and central nervous system (CNS) activities; derivatives have demonstrated high efficacy against HIV-1 and are being explored as broad-spectrum antiviral agents . Furthermore, molecular frameworks combining arylpiperazines with other heterocycles are frequently investigated as high-affinity ligands for dopamine and other CNS receptors, suggesting potential neurological applications . This compound's structure, which links the indole moiety via a ketone bridge to a piperazine ring that is itself substituted with a pyrimidine bearing a pyrrolidine group, is engineered to enhance binding diversity and optimize pharmacokinetic properties for engaging multiple biological targets. Researchers are invited to evaluate this molecule for its potential in exploratory programs, particularly in oncology, virology, and neuropharmacology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(16-28-10-7-18-5-1-2-6-19(18)28)27-13-11-26(12-14-27)21-15-20(23-17-24-21)25-8-3-4-9-25/h1-2,5-7,10,15,17H,3-4,8-9,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBETWFCQIBAPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Moiety: Starting with an indole derivative, the indole ring is functionalized to introduce the necessary substituents.

    Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized separately, often starting from a pyrimidine precursor and introducing the pyrrolidine group through nucleophilic substitution.

    Piperazine Ring Introduction: The piperazine ring is then synthesized or obtained commercially and coupled with the pyrimidine derivative.

    Final Coupling: The indole and pyrimidine-piperazine intermediates are coupled using a suitable linker, often through a condensation reaction to form the final ethanone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ethanone group using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone to alcohol.

    Substitution: Substituted pyrimidine or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the study of cellular signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties

Industry

Industrially, this compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to receptor sites and modulate their activity. The pyrimidine and piperazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s analogs differ primarily in substituents on the pyrimidine/pyridazine core or modifications to the heterocyclic systems. Below is a comparative analysis based on structural features and inferred properties:

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Heterocycle Substituent at Pyrimidine/Pyridazine 6-Position Molecular Formula Molecular Weight Key Structural Differences
Target Compound: 2-(1H-Indol-1-yl)-1-(4-(6-(Pyrrolidin-1-yl)Pyrimidin-4-yl)Piperazin-1-yl)Ethanone Pyrimidine Pyrrolidin-1-yl C23H26N6O* 414.5 g/mol* Flexible pyrrolidine amine; moderate polarity
2-(1H-Indol-1-yl)-1-(4-(6-(4-Methoxyphenyl)Pyrimidin-4-yl)Piperazin-1-yl)Ethanone Pyrimidine 4-Methoxyphenyl C25H25N5O2 427.5 g/mol Lipophilic 4-methoxyphenyl; enhanced membrane permeability
2-(1H-Indol-1-yl)-1-(4-(6-(Pyridin-2-yl)Pyridazin-3-yl)Piperazin-1-yl)Ethanone Pyridazine Pyridin-2-yl C23H23N7O 413.5 g/mol* Pyridazine core (two adjacent nitrogen atoms); altered electronic properties
2-{4-[6-(1-Benzothiophen-2-yl)Pyrimidin-4-yl]Piperazin-1-yl}-1-(Pyrrolidin-1-yl)Ethanone Pyrimidine 1-Benzothiophen-2-yl C22H25N5OS 419.5 g/mol Benzothiophene (sulfur-containing aromatic); increased hydrophobicity

Note: Values marked with * are calculated based on structural analysis due to incomplete data in evidence.

Key Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Pyrrolidin-1-yl (Target Compound): The pyrrolidine group introduces a secondary amine, enhancing solubility via hydrogen bonding while maintaining moderate lipophilicity. This balance is critical for bioavailability in CNS-targeted compounds .
  • Benzothiophene (Analog ): The sulfur atom in benzothiophene contributes to π-π stacking interactions but may also elevate metabolic instability due to oxidative susceptibility.

Heterocyclic Core Modifications

  • Pyrimidine vs. Pyrimidine analogs are more common in kinase inhibitors (e.g., imatinib derivatives) .

Pharmacological Data Limitations

No explicit activity data (e.g., IC50, binding assays) for the target compound or its analogs are available in the provided evidence. Further studies are required to correlate structural features with biological efficacy.

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that belongs to a class of indole derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in cancer treatment, neuropharmacology, and antimicrobial activity. This article aims to explore the biological activity of this specific compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of 336.43 g/mol. Its structure features an indole moiety linked to a piperazine ring and a pyrimidine derivative, which may influence its pharmacological properties.

Indole derivatives generally exert their biological effects through interactions with various molecular targets such as receptors, enzymes, and DNA. The specific mechanism for this compound has not been fully elucidated but is hypothesized to involve modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease pathways.

Anticancer Properties

Recent studies have indicated that indole derivatives possess significant anticancer activity. For instance, a study evaluating similar compounds reported IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting that modifications to the indole structure can enhance cytotoxicity against cancer cells .

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast cancer)18
Compound BHeLa (Cervical cancer)15
Compound CA549 (Lung cancer)25

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on serotonin receptors. For instance, related compounds have shown affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The evaluation of receptor affinity can provide insights into its potential use as an antidepressant or anxiolytic agent .

Case Studies

A notable case study involved the synthesis and evaluation of several indole derivatives for their effects on breast cancer cell viability. Among these, compounds structurally similar to this compound demonstrated significant efficacy in inducing apoptosis in estrogen receptor-positive breast cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Buchwald-Hartwig amination or nucleophilic substitution to attach the indole moiety to the piperazine core .
  • Pyrimidine Functionalization : Introducing the pyrrolidin-1-yl group to the pyrimidine ring via palladium-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) under controlled conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .

Key Considerations : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis of sensitive intermediates.

Advanced: How can regioselectivity challenges during pyrimidine substitution be addressed?

Answer:
Regioselectivity in pyrimidine substitution (e.g., at the 4- vs. 6-position) can be influenced by:

  • Directing Groups : Temporary protection/deprotection strategies (e.g., using Boc groups) to steer reactivity .
  • Catalytic Systems : Employing Pd/Xantphos catalysts to favor coupling at the 4-position of pyrimidine .
  • Computational Modeling : DFT calculations to predict reactive sites and optimize reaction pathways .

Data Contradictions : Discrepancies in reported yields may arise from trace moisture or impurities; replicate reactions under rigorously dry conditions and validate purity via HPLC .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identifies indole aromatic protons (δ 7.1–7.8 ppm) and piperazine/pyrrolidine methylene signals (δ 2.5–3.5 ppm) .
    • 13C NMR : Confirms carbonyl groups (δ ~170 ppm) and pyrimidine carbons (δ ~155–160 ppm) .
  • HRMS : Validates molecular weight (calculated for C23H25N7O: 431.21 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves piperazine-pyrimidine dihedral angles and confirms stereochemistry (if applicable) .

Advanced: How can researchers reconcile conflicting biological activity data in receptor-binding assays?

Answer:
Contradictions may stem from:

  • Assay Conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols using guidelines from ’s dual receptor studies .
  • Compound Stability : Degradation in DMSO stock solutions can skew IC50 values. Use fresh aliquots and confirm stability via LC-MS .
  • Off-Target Effects : Perform counter-screens against related receptors (e.g., histamine H1/H4) to rule out non-specific binding .

Mitigation : Employ orthogonal assays (e.g., SPR, radioligand binding) and computational docking (AutoDock Vina) to validate target engagement .

Basic: What structural features dictate the compound’s solubility and bioavailability?

Answer:

  • Hydrogen Bond Donors/Acceptors : The pyrrolidine N-H and pyrimidine N atoms enhance aqueous solubility but may reduce membrane permeability.
  • LogP : Predicted logP ~2.5 (moderate lipophilicity) balances solubility and cell penetration. Adjust via prodrug strategies (e.g., esterification) .
  • Piperazine Flexibility : Conformational flexibility improves binding to helical transmembrane receptors (e.g., GPCRs) .

Advanced: What strategies improve the compound’s stability under long-term storage?

Answer:

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : Lyophilize as a hydrochloride salt to enhance shelf life (>24 months) .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., hydrolyzed pyrimidine) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How can computational methods guide SAR optimization?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with histamine H4 receptor) to identify critical binding residues .
  • QSAR Models : Train models on analogs from to predict bioactivity and toxicity .
  • Docking Studies : Identify substituents (e.g., bulkier pyrrolidine groups) that enhance binding affinity while minimizing off-target effects .

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